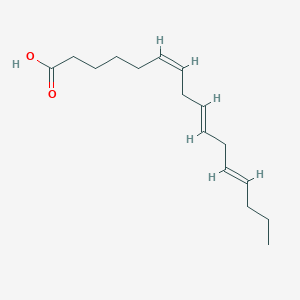
(6Z,9E,12E)-Hexadeca-6,9,12-trienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6Z,9E,12E)-Hexadeca-6,9,12-trienoic acid is a polyunsaturated fatty acid with a unique structure characterized by three conjugated double bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6Z,9E,12E)-Hexadeca-6,9,12-trienoic acid typically involves the use of organic synthesis techniques. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired conjugated triene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve the extraction and purification from natural sources, such as certain plant oils. Advanced techniques like high-performance liquid chromatography (HPLC) are used to isolate and purify the compound to a high degree of purity.
化学反応の分析
Types of Reactions
(6Z,9E,12E)-Hexadeca-6,9,12-trienoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroperoxides.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated fatty acids.
Substitution: The hydrogen atoms in the compound can be substituted with other functional groups through halogenation or other substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Epoxides, hydroperoxides.
Reduction: Saturated fatty acids.
Substitution: Halogenated derivatives.
科学的研究の応用
(6Z,9E,12E)-Hexadeca-6,9,12-trienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodegradable polymers and other materials.
作用機序
The mechanism of action of (6Z,9E,12E)-Hexadeca-6,9,12-trienoic acid involves its interaction with cellular membranes and enzymes. The compound can modulate the activity of various enzymes involved in lipid metabolism and signal transduction pathways. Its conjugated double bonds allow it to participate in electron transfer reactions, influencing cellular redox states.
類似化合物との比較
Similar Compounds
Linoleic Acid: Another polyunsaturated fatty acid with two double bonds.
Alpha-Linolenic Acid: A polyunsaturated fatty acid with three double bonds, but in different positions.
Arachidonic Acid: A polyunsaturated fatty acid with four double bonds.
Uniqueness
(6Z,9E,12E)-Hexadeca-6,9,12-trienoic acid is unique due to its specific arrangement of conjugated double bonds, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications, distinguishing it from other polyunsaturated fatty acids.
特性
分子式 |
C16H26O2 |
|---|---|
分子量 |
250.38 g/mol |
IUPAC名 |
(6Z,9E,12E)-hexadeca-6,9,12-trienoic acid |
InChI |
InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h4-5,7-8,10-11H,2-3,6,9,12-15H2,1H3,(H,17,18)/b5-4+,8-7+,11-10- |
InChIキー |
SBEXLJDCZSJDLW-GVNKBMKVSA-N |
異性体SMILES |
CCC/C=C/C/C=C/C/C=C\CCCCC(=O)O |
正規SMILES |
CCCC=CCC=CCC=CCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(4-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355596.png)
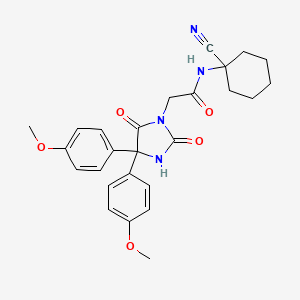

![3-[(Benzylsulfanyl)methyl]-6-(5-bromofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355619.png)
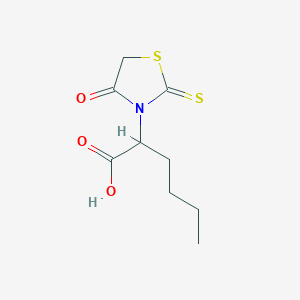
![6-(3-Iodophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355625.png)
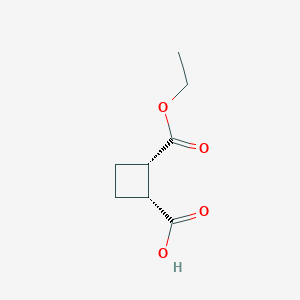
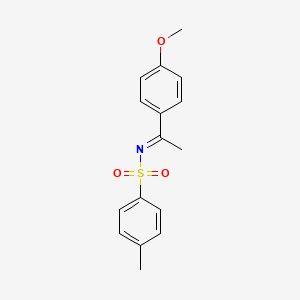

![3-[(Isopropylsulfanyl)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355654.png)

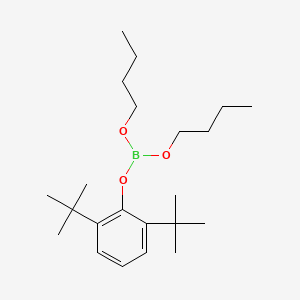
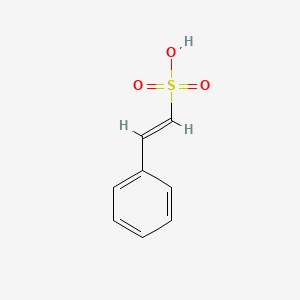
![2-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}ethanol](/img/structure/B13355683.png)
